N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

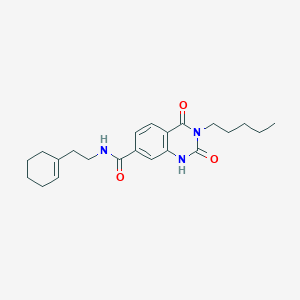

N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic organic compound belonging to the tetrahydroquinazoline carboxamide family. Its structure features a bicyclic tetrahydroquinazoline core substituted at position 3 with a pentyl group and at position 7 with a carboxamide moiety. The N-2-(cyclohex-1-en-1-yl)ethyl side chain introduces a cyclohexenyl group, which may influence lipophilicity and conformational flexibility. Tetrahydroquinazoline derivatives are frequently explored for pharmacological applications, including kinase inhibition and antimicrobial activity, due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3/c1-2-3-7-14-25-21(27)18-11-10-17(15-19(18)24-22(25)28)20(26)23-13-12-16-8-5-4-6-9-16/h8,10-11,15H,2-7,9,12-14H2,1H3,(H,23,26)(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYSVYJKCOZZPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CCCCC3)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a quinazoline core with modifications that enhance its biological activity. The presence of the cyclohexene moiety is significant for its interaction with biological targets.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It was tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

The results showed varying degrees of inhibition, with the compound demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. This suggests potential for development as an antimicrobial agent.

2. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been studied:

| Enzyme | IC50 (µM) | Remarks |

|---|---|---|

| Acetylcholinesterase (AChE) | 157.31 | Moderate inhibition |

| Butyrylcholinesterase (BChE) | 46.42 | Comparable to physostigmine |

These results indicate that the compound selectively inhibits BChE more effectively than AChE, suggesting potential applications in treating conditions like Alzheimer's disease where BChE inhibition is beneficial .

3. Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH free radical scavenging assay. The compound exhibited a scavenging activity of 72% at a concentration of 100 µg/mL, indicating significant antioxidant potential which may contribute to its therapeutic effects.

Study 1: In Vivo Efficacy

A study conducted on mice demonstrated that administration of the compound at doses of 10 mg/kg resulted in a significant reduction in inflammatory markers associated with arthritis. Histological analysis revealed decreased synovial inflammation compared to control groups.

Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, the compound was shown to reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to the modulation of reactive oxygen species (ROS) and preservation of mitochondrial integrity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroquinazoline Derivatives

- Target vs. The pentyl chain in the target compound may improve membrane permeability due to its lipophilic nature .

- Target vs. Cyclohexenyl-Containing Phenol Derivative (): While both share a cyclohexenyl group, the phenol derivative’s hydroxyl and dimethylamino groups make it more polar, suggesting divergent solubility and target-binding profiles compared to the carboxamide-containing tetrahydroquinazoline .

Pharmacological Implications

- The tetrahydroquinazoline core is associated with kinase inhibition in analogs, but substituent variations significantly alter selectivity. For example, the nitro group in the chlorobenzyl analog () could confer DNA-intercalating properties absent in the target compound .

- The cyclohexenyl group in the target compound and the phenol derivative () may stabilize hydrophobic interactions in binding pockets, though the phenolic hydroxyl group in the latter could enable hydrogen bonding absent in the target .

Research Findings and Data Limitations

Challenges and Opportunities

- Synthetic Complexity: Introducing the cyclohexenylethyl group may require specialized catalysts or protecting strategies to avoid ring-opening reactions.

- Data Gaps: No solubility, stability, or IC50 data for the target compound exists in the provided evidence, highlighting the need for experimental studies.

Q & A

Basic Question: How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:

Synthetic optimization should focus on reaction conditions (solvent, temperature, catalyst) and substituent compatibility. For analogous carboxamide derivatives, ethanol has been used as a solvent with yields ranging from 37% to 70%, depending on substituent steric/electronic effects . For alkylation steps, NaH in DMF under anhydrous conditions has proven effective for introducing cyclohexene or pentyl groups, but moisture sensitivity requires rigorous inert atmospheres . A methodological approach includes:

- Solvent screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents to balance reactivity and solubility.

- Catalyst selection : Consider phase-transfer catalysts for heterogeneous reactions.

- Purification : Use flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate pure products .

Advanced Question: What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography)?

Answer:

Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic conformational changes or crystal packing effects. To resolve these:

- Variable-temperature NMR : Probe rotational barriers of the cyclohexene or pentyl groups to identify restricted rotation causing unexpected splitting .

- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate proposed conformers.

- High-resolution X-ray refinement : Use SHELX for robust crystallographic analysis, especially for resolving disorder in flexible substituents .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the quinazoline core and cyclohexene substituents. For example, the tetrahydroquinazoline’s NH proton typically appears at δ 10–12 ppm .

- IR spectroscopy : Confirm carbonyl stretches (2,4-dioxo groups: ~1700 cm⁻¹) and amide bonds (~1650 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

Advanced Question: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

SAR studies require controlled modification of substituents and rigorous biological testing:

- Core modifications : Replace the cyclohexene group with other alkenes (e.g., cyclopentene) to assess steric effects.

- Substituent variation : Synthesize analogs with shorter/longer alkyl chains (e.g., butyl vs. pentyl) to probe hydrophobic interactions.

- Pharmacophore mapping : Use docking studies to correlate substituent electronic profiles (Hammett σ values) with target binding affinities. Evidence from related carboxamides shows that electron-withdrawing groups enhance stability and activity .

Basic Question: What experimental protocols ensure stability during storage and handling?

Answer:

The compound’s stability depends on moisture and temperature sensitivity:

- Storage : Keep under argon at –20°C in amber vials to prevent photodegradation.

- Handling : Use anhydrous solvents (e.g., DMF, THF) for reactions, and avoid prolonged exposure to acidic/basic conditions that may hydrolyze the amide bond .

Advanced Question: How can computational modeling predict interactions with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model the compound’s binding to enzymes (e.g., kinases) via the quinazoline core. The cyclohexene group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds .

- MD simulations : Run 100-ns trajectories to assess dynamic interactions and binding free energies (MM-PBSA/GBSA methods).

Basic Question: What are common pitfalls in interpreting X-ray crystallography data for flexible substituents?

Answer:

Flexible groups (e.g., pentyl chain) often exhibit disorder in crystal structures. Mitigation strategies include:

- Low-temperature data collection : Reduce thermal motion artifacts.

- SHELXL refinement : Apply restraints/constraints to model disordered regions accurately .

Advanced Question: How do solvent polarity and reaction time impact regioselectivity in functionalization?

Answer:

- Polar solvents (DMF) : Stabilize charged intermediates, favoring nucleophilic attack at the quinazoline’s 7-position.

- Kinetic vs. thermodynamic control : Shorter reaction times (~30 min) may favor kinetic products (e.g., mono-substitution), while extended times (~24 hr) enable thermodynamically stable isomers .

Basic Question: What analytical methods validate the absence of synthetic byproducts?

Answer:

- HPLC-MS : Use C18 columns with acetonitrile/water gradients to detect trace impurities.

- TLC monitoring : Employ UV-active stains (e.g., ninhydrin) for real-time reaction tracking .

Advanced Question: How can enantiomeric purity be achieved for chiral analogs?

Answer:

- Chiral auxiliaries : Incorporate Evans’ oxazolidinones during synthesis to direct stereochemistry.

- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) for preparative separation.

- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental and computed CD spectra.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.